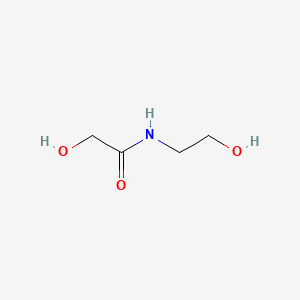

2-Hydroxy-N-(2-hydroxyethyl)acetamide

Description

Contextualization within Amide Chemistry and Hydroxyl-Functionalized Compounds

2-Hydroxy-N-(2-hydroxyethyl)acetamide is structurally defined by two key functional groups: an amide and two hydroxyl groups. Amides are organic compounds derived from carboxylic acids, where the hydroxyl segment is substituted by an amine. acs.org The amide bond is known for its significant stability, which is attributed to resonance that imparts a partial double bond character to the carbon-nitrogen bond. researchgate.net This stability is a cornerstone of peptide chemistry and polymer science.

Concurrently, the molecule is characterized as a hydroxyl-functionalized compound. The presence of hydroxyl (-OH) groups introduces high polarity and the capacity for potent hydrogen bonding. These groups can act as both hydrogen bond donors and acceptors, a characteristic that typically governs a molecule's physical properties such as boiling point, viscosity, and solubility in polar solvents like water.

The integration of a secondary amide with two hydroxyl groups within the same small scaffold suggests that this compound possesses a high propensity for extensive intra- and intermolecular hydrogen bonding. This network of hydrogen bonds is expected to significantly influence its conformational preferences and macroscopic properties.

Overview of Scholarly Interest and Research Directions

While direct and extensive research on this compound is not widely documented, significant scholarly interest can be inferred from studies on closely related analogues. This allows for the delineation of promising research directions.

A primary area of academic inquiry is in the field of physical organic chemistry, specifically focusing on conformational analysis. Research on the structurally similar compound, 2-Hydroxy-N,N-bis(2-hydroxyethyl)acetamide, was initiated due to its low carbonyl IR frequency, which prompted a detailed investigation into the rotational barrier of its amide bond. researchgate.net That study employed dynamic Nuclear Magnetic Resonance (NMR) measurements and computational methods like Density Functional Theory (DFT) to explore the energetics of bond rotation and the influence of hydrogen-bonding possibilities. researchgate.net Given its analogous structure, this compound presents as an excellent candidate for similar studies to probe how the number and position of hydroxyl groups affect amide bond dynamics and molecular conformation. researchgate.netacs.org

Furthermore, the presence of multiple nitrogen and oxygen atoms, which can act as electron-pair donors, suggests potential applications in coordination chemistry. Molecules with such functionalities can act as ligands, binding to metal ions to form stable coordination complexes. This chelating ability is a well-established principle in chemistry, and exploring the ligating properties of this compound with various metal centers could constitute another fruitful research avenue.

Finally, the high density of hydrophilic functional groups makes this compound a potential building block in materials science. Its structure is conducive to the formation of hydrogels or as a monomer unit in the synthesis of specialty polymers where hydrophilicity and hydrogen-bonding capabilities are desired.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-N-(2-hydroxyethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c6-2-1-5-4(8)3-7/h6-7H,1-3H2,(H,5,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOVCEBACWAEDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC(=O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189409 | |

| Record name | Acetamide, 2-hydroxy-N-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3586-25-2 | |

| Record name | N-(2-Hydroxyethyl)glycolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003586252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC11059 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-hydroxy-N-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-N-(2-hydroxyethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-HYDROXYETHYL)GLYCOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E8RBC5FPF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-Hydroxy-N-(2-hydroxyethyl)acetamide

Several reliable methods for the synthesis of this compound have been developed, each with distinct advantages. These pathways include aminolysis, dehydration-based syntheses, and the direct reaction of glycolic acid with β-aminoalcohols.

Aminolysis, the reaction of an amine with another molecule, is a fundamental method for the formation of amides. In the context of synthesizing hydroxyethyl (B10761427) amides, this typically involves the reaction of an ester or an acid anhydride with an ethanolamine. Esters, being less reactive than acid halides, often require heat or a high concentration of the amine to proceed effectively. jove.com

One specific route to this compound is the aminolysis of a glycolate (B3277807) ester, such as methyl glycolate or ethyl glycolate, with monoethanolamine. chemicalbook.com This reaction directly yields the desired product through the nucleophilic attack of the amino group of ethanolamine on the carbonyl carbon of the ester, leading to the displacement of the alkoxy group.

The general reaction can be summarized as follows:

HOCH₂COOR + H₂NCH₂CH₂OH → HOCH₂CONHCH₂CH₂OH + ROH (where R is an alkyl group, such as methyl or ethyl)

While this method is straightforward, reaction conditions may need to be optimized to ensure high yields and purity. Another example of aminolysis in the synthesis of related compounds is the reaction of fatty acid esters with N-(2-hydroxyethyl)aminoethylamine, which can proceed even without a catalyst at elevated temperatures. researchgate.net

| Reactant 1 | Reactant 2 | Product | Key Conditions |

|---|---|---|---|

| Ethyl glycolate | Monoethanolamine | This compound | Heating may be required |

| Methyl glycolate | Monoethanolamine | This compound | Heating may be required |

The direct formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that involves the removal of a water molecule. chemguide.co.uk Such dehydration-based syntheses are a common strategy for preparing N-(2-hydroxyalkyl)acetamides. These reactions often require the use of coupling agents or catalysts to facilitate the removal of water and drive the reaction to completion. jove.comacs.org

Various reagents and catalytic systems have been developed for this purpose, including boron-based reagents like B(OCH₂CF₃)₃, which has been shown to be effective for the direct amidation of a variety of carboxylic acids and amines. nih.gov The reaction can often be carried out under relatively mild conditions. Other methods involve the use of dehydrating agents like dicyclohexylcarbodiimide (DCC) or catalysts such as certain boronic acids, which may require azeotropic reflux to remove water. jove.comacs.org

A notable transformation of N-(2-hydroxyethyl)amides is their dehydrative cyclization to form 2-oxazolines, a reaction often promoted by strong acids like triflic acid. nih.gov This highlights the reactivity of the hydroxyl group in the molecule, though it is a subsequent reaction rather than a direct synthesis of the amide itself.

The most direct synthesis of this compound involves the reaction of glycolic acid with a β-aminoalcohol, specifically monoethanolamine. chemicalbook.com This reaction is a classic example of amide formation from a carboxylic acid and an amine.

HOCH₂COOH + H₂NCH₂CH₂OH → HOCH₂CONHCH₂CH₂OH + H₂O

To achieve a high yield, the removal of the water byproduct is crucial to shift the equilibrium towards the product side. chemguide.co.uk This can be accomplished through various techniques, including azeotropic distillation or the use of dehydrating agents as mentioned in the previous section. The reaction conditions, such as temperature and the use of a catalyst, can significantly influence the rate and efficiency of the reaction.

Role as a Precursor and Intermediate in Organic Synthesis

This compound is not only a product of synthesis but also a valuable starting material and intermediate for the creation of other molecules, including diverse organic structures and bioactive compounds.

The presence of both hydroxyl and amide functional groups makes this compound a versatile building block for more complex molecules. The hydroxyl group can undergo further reactions, such as esterification or etherification, while the amide group can also be modified, although it is generally less reactive.

A significant application of N-(2-hydroxyethyl)amides is as precursors to 2-oxazolines through intramolecular cyclization. nih.govnih.gov This transformation is a powerful tool in organic synthesis for creating heterocyclic compounds. Furthermore, related structures like 2-hydroxy-N,N-bis(2-hydroxyethyl)acetamide serve as building blocks for materials such as hydrogel crosslinkers. researchgate.net

In the field of polymer chemistry, the structural motif of N-(2-hydroxyethyl)amide is found in polymers like poly-[(N-2-hydroxyethyl)-aspartamide] (PHEA). illinois.edunih.gov These polymers are of interest for biomedical applications, including drug delivery systems, due to their biocompatibility and biodegradability. The hydroxyl groups along the polymer backbone provide sites for further functionalization. illinois.edu

| Precursor | Resulting Structure/Molecule | Type of Transformation |

|---|---|---|

| N-(2-hydroxyethyl)amides | 2-Oxazolines | Dehydrative Cyclization |

| 2-hydroxy-N,N-bis(2-hydroxyethyl)acetamide | Hydrogel crosslinkers | Polymerization |

| Poly-[(N-2-hydroxyethyl)-aspartamide] (PHEA) | Functionalized biodegradable polymers | Polymer backbone modification |

Additionally, more complex molecules with potential therapeutic applications, such as (±) 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide (B32628), have been synthesized, highlighting the role of this structural unit as an intermediate in medicinal chemistry. google.com The synthesis of novel hydroxyl-containing quaternary ammonium salts for applications like mineral flotation also demonstrates the utility of N-(2-hydroxyethyl)amide derivatives as intermediates for functional molecules. mdpi.com

Derivatization Strategies and Novel Compound Generation

Recent research has highlighted the versatility of this compound and its parent amide, N-(2-hydroxyethyl)acetamide, as precursors in various chemical syntheses. These strategies enable the generation of a diverse range of novel compounds with potential applications in medicinal chemistry and material science.

Formation of Oxazolines via Boron Esters of N-(2-hydroxyethyl) Amides

The cyclodehydration of N-(2-hydroxyethyl) amides, such as N-(2-hydroxyethyl)acetamide, is a well-established method for the synthesis of 2-oxazolines. A notable advancement in this area is the use of solid inorganic borate catalysts, which has been shown to significantly improve the yield of the desired 2-oxazoline while reducing the formation of by-products. google.com This method involves contacting the N-(2-hydroxyethyl) amide with the borate catalyst at temperatures ranging from 150 to 500 °C. google.com

Another effective method involves the thermolysis of boron esters of N-(2-hydroxyethyl) amides at 240–260 °C in the presence of calcium oxide (CaO) as an acid scavenger. This one-pot process has demonstrated high yields (75–94%) for the synthesis of 2-oxazolines from hydroxyethyl amides of both aliphatic and aromatic monocarboxylic acids. itu.edu.tr The process begins with the formation of the N-(2-hydroxyethyl) amide, followed by its reaction with boric acid to generate the corresponding boron ester, which is then subjected to thermolysis. itu.edu.tr

Furthermore, a practical and efficient strategy for the dehydrative cyclization of N-(2-hydroxyethyl)amides to form 2-oxazolines has been developed using triflic acid (TfOH) as a promoter. nih.govnih.govresearchgate.net This method is advantageous as it tolerates various functional groups and produces water as the only byproduct. nih.govnih.govresearchgate.net The reaction proceeds effectively at 80 °C in 1,2-dichloroethane (DCE) with 1.5 equivalents of TfOH. nih.gov Mechanistic studies suggest that the reaction may proceed through an activation of the hydroxyl group followed by an intramolecular SN2-like substitution, resulting in an inversion of stereochemistry at the α-hydroxyl position. nih.gov

Table 1: Methods for the Formation of 2-Oxazolines from N-(2-hydroxyethyl) Amides

| Method | Catalyst/Reagent | Temperature | Key Features |

|---|---|---|---|

| Catalytic Cyclodehydration | Solid Inorganic Borate | 150-500 °C | Improved yield and reduced by-product formation. google.com |

| Thermolysis of Boron Esters | Boric Acid / CaO | 240-260 °C | High yields (75-94%) in a one-pot process. itu.edu.tr |

| Dehydrative Cyclization | Triflic Acid (TfOH) | 80 °C | Tolerates various functional groups; water is the only byproduct. nih.govnih.govresearchgate.net |

| Phosphorus-Based Organocatalysis | Tris(o-phenylenedioxy)cyclotriphosphazene (TAP-1) | Not specified | Metal-free, biomimetic protocol with high yields (up to 99%). nih.gov |

Utility in Heterocyclic System Synthesis

The derivatization of compounds related to this compound has proven useful in the synthesis of various heterocyclic systems. For instance, the reaction of methyl 2-hydroxy-2-methoxyacetate with β-amino alcohols like N-methylethanolamine can produce methyl-2[N-substituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates. researchgate.net These compounds, in turn, can be cyclized to form 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. researchgate.net The control of pH is crucial in these reactions to obtain good yields of the desired products. researchgate.net

The synthesis of these perhydro-1,4-oxazin-3-ones involves the reaction of the corresponding methyl-2[N-substituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetate in a controlled pH environment. researchgate.net This methodology provides a pathway to a class of heterocyclic compounds with potential biological activities. The structural elucidation of these compounds has been confirmed through various spectroscopic methods, including NMR and mass spectrometry, as well as X-ray diffraction for crystalline products. researchgate.net

Table 2: Synthesis of Heterocyclic Systems

| Precursor | Reagent | Product | Key Reaction |

|---|---|---|---|

| Methyl 2-hydroxy-2-methoxyacetate | N-methylethanolamine | Methyl-2[N-methyl-N-(2-hydroxyethyl)]amino-2-hydroxyacetate | Nucleophilic substitution researchgate.net |

| Methyl-2[N-substituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates | Acid/Base catalyst | 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones | Intramolecular cyclization researchgate.net |

| 2-Nitrophenols | Methyl 2-bromoalkanoates | 2-Alkyl-2H-1,4-benzoxazin-3(4H)-ones | O-alkylation followed by reductive cyclization nih.gov |

Preparation of Modified Acetamide Derivatives

The acetamide functional group is a common motif in many biologically active compounds, and the modification of simple acetamides can lead to the development of novel therapeutic agents. archivepp.comresearchgate.net For example, the synthesis of flavonoid acetamide derivatives has been explored to improve the bioavailability and antioxidant properties of natural flavonoids. This involves the conversion of hydroxyl groups on the flavonoid backbone into acetamide groups.

In a different context, the preparation of 2-[(diphenylmethyl)thio]acetamide, an intermediate for the synthesis of the central nervous system stimulant Modafinil, can be achieved through a multi-step process starting from 2-[(diphenylmethyl)thio]acetic acid. patsnap.comgoogle.comgoogleapis.comwipo.intgoogle.com This process involves the esterification of the carboxylic acid with an alcohol, followed by reaction with ammonia to form the desired acetamide. patsnap.comgoogle.comgoogleapis.comwipo.intgoogle.com

The synthesis of new acetamide derivatives is a broad field of research with numerous methodologies being employed. These often involve the coupling of a carboxylic acid with an amine using a coupling agent. researchgate.net The resulting modified acetamides can then be evaluated for various biological activities.

Table 3: Examples of Modified Acetamide Derivatives

| Starting Material | Key Reagents | Product | Application/Significance |

|---|---|---|---|

| Flavonoids (e.g., quercetin, apigenin) | Ethyl chloroacetate, K2CO3, NH4OH | Flavonoid Acetamide Derivatives | Improved bioavailability and antioxidant properties. mdpi.com |

| 2-[(diphenylmethyl)thio]acetic acid | Alcohols, Ammonia | 2-[(diphenylmethyl)thio]acetamide | Intermediate in the synthesis of Modafinil. patsnap.comgoogle.comgoogleapis.comwipo.intgoogle.com |

| Substituted Phenylacetic Acids | Heterocyclic Amines, EDC.HCl | Heterocyclic Acetamide Derivatives | Potential analgesic, anti-inflammatory, and antimicrobial activities. researchgate.net |

Conjugation Chemistry for Advanced Research Applications

Bioconjugation is a significant area of research that involves the chemical linking of two or more molecules, where at least one is a biomolecule, to create novel constructs with advanced functionalities. nih.gov This technique is widely used in drug delivery, diagnostics, and various other biomedical applications. nih.gov While the hydroxyl and amide groups present in this compound offer potential sites for conjugation, a review of the available research literature did not yield specific examples of its direct use in conjugation chemistry for advanced research applications. The field of bioconjugation is vast, with numerous strategies and reagents available for linking molecules. nih.gov However, specific studies detailing the conjugation of this compound to other molecules for such purposes were not identified in the provided search results.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Analysis

NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-Hydroxy-N-(2-hydroxyethyl)acetamide, various NMR experiments are employed to characterize its unique structural features.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Characterization

Proton (¹H) NMR spectroscopy provides information on the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of each proton signal is indicative of its electronic environment, and spin-spin coupling patterns reveal the connectivity between neighboring protons.

The structure of this compound contains several distinct proton environments. The methylene (B1212753) protons adjacent to the nitrogen (N-CH₂) and the oxygen of the hydroxyethyl (B10761427) group (O-CH₂) are expected to appear as triplets, assuming coupling with their respective neighbors. The methylene protons of the hydroxyacetyl group (CO-CH₂) would likely appear as a singlet, as they lack adjacent protons. The hydroxyl (OH) and amide (NH) protons are also observable, though their signals can be broad and their chemical shifts are often dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

While detailed spectral data tables are not extensively published, the expected signals and their assignments based on the molecular structure are summarized below.

Table 1: Predicted ¹H NMR Signal Assignments for this compound Data is predicted based on chemical structure and general principles of NMR spectroscopy.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| CO-CH₂ -OH | ~4.0 | Singlet (s) |

| N-CH₂ -CH₂OH | ~3.4 | Triplet (t) |

| NCH₂-CH₂ -OH | ~3.6 | Triplet (t) |

| COCH₂-OH | Variable | Broad Singlet (br s) |

| NCH₂CH₂-OH | Variable | Broad Singlet (br s) |

| NH | Variable | Broad Singlet (br s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Characterization

Carbon-13 (¹³C) NMR spectroscopy probes the carbon backbone of a molecule. Each unique carbon atom gives rise to a distinct signal, providing a count of non-equivalent carbons and information about their chemical environment (e.g., hybridization, attachment to electronegative atoms).

For this compound, four distinct carbon signals are expected: the carbonyl carbon (C=O), the carbon of the hydroxyacetyl group (HO-CH₂), and the two carbons of the N-hydroxyethyl group (N-CH₂ and O-CH₂). Research has provided specific ¹³C NMR data for this compound, confirming its structure. researchgate.net The carbonyl carbon is characteristically found at the lowest field (highest ppm value) due to the strong deshielding effect of the double-bonded oxygen. The carbons attached to hydroxyl and amino groups also appear at distinct downfield positions. researchgate.net

Table 2: Experimental ¹³C NMR Data for this compound in DMSO-d₆ researchgate.net

| Carbon Atom | Chemical Shift (δ, ppm) |

| C =O (Amide Carbonyl) | 170.8 |

| HO-C H₂ (Hydroxyacetyl group) | 60.9 |

| O-C H₂ (Hydroxyethyl group) | 59.4 |

| N-C H₂ (Hydroxyethyl group) | 41.9 |

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Spectroscopic Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique that provides direct information about the nitrogen atoms in a molecule. Although the ¹⁵N isotope has a low natural abundance, this technique is highly valuable for studying the electronic environment of nitrogen. For amides like this compound, the ¹⁵N chemical shift is particularly sensitive to factors such as resonance, hybridization, and hydrogen bonding involving the amide N-H group. This makes it a powerful tool for probing the partial double bond character of the C-N bond and studying intermolecular interactions. While the utility of ¹⁵N NMR for such analysis is well-established, specific experimental ¹⁵N NMR data for this compound are not available in the surveyed scientific literature.

Dynamic NMR Measurements for Rotational Mobility Investigations

The amide bond (OC-N) in this compound has significant partial double bond character due to resonance. This restricts rotation around the C-N bond, creating a substantial energy barrier. At room temperature, this rotation is slow on the NMR timescale, which can lead to the observation of distinct signals for atoms that would otherwise be equivalent.

Dynamic NMR (DNMR) spectroscopy is the technique used to study such motional processes. By acquiring NMR spectra at different temperatures, the rate of rotation around the amide bond can be determined. As the temperature is increased, the rate of rotation increases. When the rate becomes fast enough, the NMR signals for the interconverting groups coalesce into a single, time-averaged signal. Analysis of the spectral line shapes at various temperatures allows for the calculation of the activation energy (ΔG‡) for the rotational barrier. While DNMR is a critical tool for understanding the conformational dynamics of amides, specific studies investigating the rotational mobility of this compound were not found in the reviewed literature.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Infrared (IR) Spectroscopic Investigations

The IR spectrum of this compound provides a unique "fingerprint" and confirms the presence of its key functional groups. The most characteristic absorptions for this secondary amide are the amide I and amide II bands. researchgate.net

The Amide I band, which appears at a high frequency, is primarily due to the C=O stretching vibration. The Amide II band results from a combination of N-H in-plane bending and C-N stretching vibrations. Additionally, the presence of two hydroxyl groups gives rise to a strong, broad absorption band in the high-wavenumber region, characteristic of O-H stretching, with the broadening caused by hydrogen bonding. researchgate.net

Table 3: Key IR Absorption Bands for this compound researchgate.net

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch | 3300-3500 (broad) | Hydroxyl group (-OH) |

| N-H Stretch | ~3300 (often overlapped with O-H) | Amide (-NH) |

| Amide I (C=O Stretch) | ~1640 | Amide Carbonyl |

| Amide II (N-H Bend & C-N Stretch) | ~1540 | Amide (-CONH-) |

These characteristic bands provide definitive evidence for the amide and dual hydroxyl functionalities within the molecular structure.

Electronic Spectroscopy for Understanding Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For this compound, the primary chromophore is the amide group (-C(=O)N-). This group contains non-bonding (n) electrons on both the oxygen and nitrogen atoms, as well as pi (π) electrons in the carbonyl double bond.

The electronic transitions possible for this molecule are primarily of two types:

n → π* (n-to-pi-star) transition: This involves the excitation of a non-bonding electron from an n orbital (on the oxygen atom) to an anti-bonding π* orbital associated with the carbonyl group. These transitions are typically of lower energy (occur at longer wavelengths) but are often "forbidden" or have low probability, resulting in weak absorption bands.

n → σ* (n-to-sigma-star) transition: This transition involves promoting a non-bonding electron to an anti-bonding σ* orbital. Saturated compounds containing atoms with lone pairs, such as oxygen and nitrogen, exhibit these transitions. They are generally higher in energy and occur at shorter wavelengths, often in the far-UV region.

Experimental UV-Vis spectra detailing the specific absorption maxima (λmax) for this compound in various solvents are not readily found in the surveyed literature. However, based on its structure, weak n → π* absorptions would be expected in the near-UV range.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

A review of the scientific literature and crystallographic databases indicates that a complete single-crystal X-ray diffraction study for this compound has not been reported. Consequently, empirical data on its crystal system, space group, unit cell dimensions, and the specific geometry of its intermolecular hydrogen-bonding network in the solid state are currently unavailable. Such a study would be invaluable for understanding how the molecules pack and interact in their crystalline form.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through the analysis of its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound is available through the NIST Mass Spectrometry Data Center. nist.gov

The molecule has a molecular weight of approximately 103.12 g/mol . nist.gov In the mass spectrum, the molecular ion peak [M]⁺ is observed at m/z 103. The fragmentation pattern is consistent with the structure, showing characteristic losses and cleavages. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen or oxygen atoms) is a dominant fragmentation pathway for amines and alcohols. libretexts.org

A significant fragmentation pathway involves the cleavage of the C-C bond adjacent to the terminal hydroxyl group, leading to the loss of a CH₂OH radical (mass 31), resulting in a prominent peak at m/z 72. Another key fragmentation produces the base peak at m/z 44, which can be attributed to the [CH₂=NH-CH₂]⁺ ion or a related stable fragment.

Table 2: Major Ions in the Electron Ionization Mass Spectrum of this compound nist.gov

| m/z | Relative Intensity | Proposed Fragment Ion/Structure |

| 103 | Moderate | [C₄H₉NO₂]⁺ (Molecular Ion) |

| 72 | Moderate | [M - CH₂OH]⁺ |

| 60 | Low | [CH₃-C(O)-NH-CH₂]⁺ or rearrangement product |

| 44 | High (Base Peak) | [HO-CH₂-CH₂]⁺ or [CH₂=NH-CH₂]⁺ from cleavage |

| 43 | High | [CH₃-C=O]⁺ (Acylium ion) |

| 31 | Moderate | [CH₂=OH]⁺ |

This fragmentation data provides unambiguous evidence confirming the molecular structure of this compound. nist.gov

Computational Chemistry and Theoretical Modeling of the Chemical Compound

Density Functional Theory (DFT) Calculations and Quantum Chemical Studies

Density Functional Theory (DFT) has emerged as a powerful tool for the theoretical study of molecular systems. For 2-Hydroxy-N-(2-hydroxyethyl)acetamide, DFT calculations, particularly using hybrid functionals like B3LYP with a basis set such as 6-311G(d,p), are employed to predict its properties. imist.ma

Optimized Molecular Geometry Determinations

The first step in the computational analysis is the optimization of the molecular geometry to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the most stable arrangement of the atoms. The presence of multiple rotatable bonds suggests the existence of several possible conformers.

Table 1: Predicted Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C=O | 1.24 | O=C-N | 122.5 |

| C-N | 1.36 | C-N-C | 121.8 |

| C-C (amide) | 1.52 | N-C-C | 110.2 |

Note: This table is illustrative and represents the type of data obtained from DFT calculations. Actual values would be determined from specific computational studies.

Harmonic Vibrational Frequency Calculations

Once the optimized geometry is obtained, harmonic vibrational frequency calculations are performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of the chemical bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the structure of the compound. For instance, the characteristic C=O stretching frequency of the amide group is a key feature in the vibrational spectrum. imist.ma

Table 2: Selected Predicted Vibrational Frequencies (Illustrative)

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch (alcohol) | 3450 |

| N-H Stretch (amide) | 3300 |

| C-H Stretch | 2950-2850 |

| C=O Stretch (Amide I) | 1670 |

Note: This table is illustrative. The exact values are obtained from DFT calculations and are often scaled to better match experimental data.

Energetic Parameters and Gibbs Free Energy Calculations

DFT calculations can also provide crucial thermodynamic data. The total electronic energy, enthalpy, and Gibbs free energy of the molecule can be computed. The Gibbs free energy is particularly important as it determines the spontaneity of chemical processes and the relative stability of different isomers or conformers at a given temperature and pressure. imist.ma These calculations are essential for understanding the equilibrium between different forms of the molecule.

Investigations of Rotational Barriers and Conformational Dynamics

The flexibility of the this compound molecule is due to the presence of several single bonds around which rotation can occur. The most significant of these is the rotation around the C-N amide bond, which has a partial double bond character due to resonance. This restricted rotation leads to the existence of cis and trans conformers.

Computational studies on similar amides have shown that the energy barrier to this rotation can be determined using techniques like dynamic NMR spectroscopy and DFT calculations. researchgate.net For related compounds, these barriers are typically in the range of 61 to 66 kJ/mol. researchgate.net Theoretical calculations can map the potential energy surface as a function of the dihedral angle of the rotating bond, allowing for the determination of the transition state energy and thus the rotational barrier.

Analysis of Tautomerism and Prototropic Equilibria

This compound has the potential to exist in different tautomeric forms, most notably the amide and imidol forms, through prototropic tautomerism (the migration of a proton). imist.ma

Amide form: -C(=O)-NH-

Imidol form: -C(OH)=N-

DFT calculations are a powerful method to investigate the relative stabilities of these tautomers. imist.ma By calculating the Gibbs free energy of each tautomer, the equilibrium constant for the tautomerization reaction can be determined. imist.ma For most simple amides, the amide form is significantly more stable than the imidol form. The surrounding solvent can also influence the tautomeric equilibrium, and its effects can be modeled computationally using methods like the Polarizable Continuum Model (PCM).

Theoretical Exploration of Intermolecular Interactions and Hydrogen Bonding Networks

The presence of multiple hydroxyl (-OH) and amide (-NH and C=O) groups in this compound makes it capable of forming extensive hydrogen bonding networks. These interactions can be both intramolecular (within the same molecule) and intermolecular (between different molecules).

Theoretical methods can be used to explore these interactions in detail. By modeling a dimer or a small cluster of molecules, the geometry and strength of the hydrogen bonds can be calculated. The analysis of these interactions is crucial for understanding the physical properties of the compound in its condensed phases, such as its melting point, boiling point, and solubility. The crystal structure of related compounds, like 2-Hydroxy-N-(2-hydroxyethyl)benzamide, reveals complex three-dimensional networks held together by a combination of N-H···O and O-H···O hydrogen bonds. nih.gov Similar networks would be expected for this compound.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-hydroxy-N,N-bis(2-hydroxyethyl)acetamide |

| 2-Hydroxy-N-m-tolyl-acetamide |

Ab Initio Molecular Dynamics Simulations for Dynamic Behavior

Ab initio molecular dynamics (AIMD) simulations represent a cutting-edge computational technique for exploring the dynamic behavior of molecules. Unlike classical molecular dynamics, which relies on predetermined force fields, AIMD calculates the forces acting on atoms directly from electronic structure theory during the simulation. This first-principles approach provides a more accurate description of the potential energy surface, particularly in systems where electronic polarization and charge transfer are significant.

While specific AIMD studies on this compound are not extensively documented in publicly available literature, the application of this methodology to analogous amide-containing molecules, such as N-methylacetamide, offers valuable insights. For instance, AIMD simulations have been employed to study the hydrogen bonding dynamics and solvent effects on the conformational changes of N-methylacetamide in various solvents. rsc.orgnih.gov These studies reveal how the interplay between the solute and solvent molecules influences the vibrational frequencies and structural fluctuations of the amide group.

For this compound, AIMD simulations could be instrumental in elucidating several key aspects of its dynamic behavior. The presence of two hydroxyl groups and an amide linkage suggests a rich landscape of intramolecular and intermolecular hydrogen bonding possibilities. AIMD could track the formation and breaking of these hydrogen bonds in real-time, providing a detailed picture of the conformational flexibility of the molecule in both the gas phase and in solution.

A hypothetical AIMD simulation of this compound in an aqueous environment could yield data on the following dynamic properties:

| Dynamic Property | Potential Insights from AIMD |

| Intramolecular Hydrogen Bonding | Fluctuation and stability of hydrogen bonds between the hydroxyl and amide groups. |

| Solvent Shell Structure | Organization and dynamics of water molecules in the first and second solvation shells. |

| Rotational Dynamics | Characterization of the rotational barriers and conformational transitions around key single bonds. |

| Vibrational Spectra | Time-correlation functions of atomic velocities to compute theoretical infrared spectra, aiding in the interpretation of experimental data. |

Computational Studies on Electronic Properties and Chemical Shifts

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic properties and predict the chemical shifts of molecules like this compound. These studies provide fundamental information about the molecule's reactivity, stability, and spectroscopic characteristics.

DFT calculations can be employed to determine a range of electronic properties. For a molecule with multiple functional groups like this compound, understanding the distribution of electron density is crucial. The calculated molecular electrostatic potential (MEP) map, for example, can identify the electron-rich and electron-deficient regions of the molecule, which are indicative of its sites for electrophilic and nucleophilic attack, respectively.

In a study of closely related amides, DFT and Møller-Plesset perturbation theory (MP2) calculations were utilized to investigate the rotational barriers around the amide bond. researchgate.net The experimentally observed barriers were in the range of 61 to 66 kJ/mol and were found to be more dependent on the size of the peripheral groups than their hydrogen bonding capability. researchgate.net The theoretical calculations yielded barriers of a similar magnitude. researchgate.net Such computational approaches could be applied to this compound to understand how its specific substituent groups influence its electronic structure and conformational energetics.

Furthermore, DFT calculations are a powerful tool for predicting NMR chemical shifts. By calculating the magnetic shielding tensors of the nuclei in the molecule, theoretical chemical shifts for 1H, 13C, 15N, and 17O can be obtained. These predicted values, when compared with experimental NMR data, can help to confirm the molecular structure and provide a more detailed understanding of the electronic environment of each atom.

A summary of electronic properties that can be computationally investigated for this compound is presented below:

| Electronic Property | Computational Method | Significance |

| Dipole Moment | DFT | Provides a measure of the overall polarity of the molecule. |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies regions of positive and negative electrostatic potential, indicating sites for intermolecular interactions. |

| Frontier Molecular Orbitals (HOMO-LUMO) | DFT | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ionization potential and electron affinity, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity. |

| NMR Chemical Shifts | DFT (GIAO method) | Prediction of 1H, 13C, and other nuclei chemical shifts for structural elucidation and comparison with experimental data. |

Molecular Docking Investigations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery and molecular biology to understand and predict the interaction between a ligand and a target macromolecule, typically a protein or a nucleic acid.

For this compound, molecular docking studies could be employed to explore its potential as a ligand for various biological targets. Given its structural similarity to N-acylethanolamines, a class of endogenous fatty acid amides with diverse biological activities, it is plausible that this compound could interact with enzymes involved in the metabolism of these signaling lipids. nih.govwikipedia.orgmdpi.com

One such enzyme is N-acylethanolamine acid amidase (NAAA), a cysteine amidase that plays a key role in the degradation of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (B50096) (PEA). nih.gov Computational approaches, including homology modeling and molecular docking, have been instrumental in understanding the mechanism of action of NAAA and in the design of its inhibitors. nih.gov Molecular docking simulations could be performed to predict the binding mode and affinity of this compound to the active site of NAAA. Such studies would involve generating a three-dimensional model of the compound and docking it into the crystal structure of the target enzyme. The results would be evaluated based on a scoring function that estimates the binding free energy.

The key steps and potential outcomes of a molecular docking investigation of this compound are outlined in the following table:

| Step in Molecular Docking | Description | Potential Outcome for this compound |

| Target Selection and Preparation | Identification of a biologically relevant protein target (e.g., NAAA) and preparation of its 3D structure. | A model of the target protein ready for docking. |

| Ligand Preparation | Generation of a low-energy 3D conformation of this compound. | An optimized 3D structure of the ligand. |

| Docking Simulation | Using a docking algorithm to explore the conformational space of the ligand within the binding site of the target. | A set of predicted binding poses of the ligand in the active site. |

| Scoring and Analysis | Ranking the predicted poses based on a scoring function and analyzing the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). | Identification of the most probable binding mode and an estimation of the binding affinity. This can predict whether the compound is likely to be an inhibitor or substrate. |

Through such in silico investigations, it is possible to generate hypotheses about the potential biological activity of this compound, which can then guide further experimental studies.

Mechanistic Investigations of Chemical Reactivity and Biological Activity Pathways

Reaction Mechanisms in Synthetic Transformations

The synthetic utility of 2-Hydroxy-N-(2-hydroxyethyl)acetamide is rooted in the reactivity of its constituent functional groups. Mechanistic pathways for its transformation into more complex structures can be inferred from studies on analogous N-(2-hydroxyethyl)amides.

Nucleophilic Aromatic Substitution Pathways

Currently, there is a lack of specific research detailing the direct participation of this compound in nucleophilic aromatic substitution (SNAr) reactions. However, the principles of SNAr mechanisms suggest potential reactivity pathways. For the amide nitrogen of this compound to act as a nucleophile in an SNAr reaction, it would typically require deprotonation to form a more potent nucleophilic anion. This anion could then attack an electron-deficient aromatic ring, proceeding through a Meisenheimer complex intermediate before the expulsion of a leaving group. The presence of the hydroxyl groups could complicate such reactions, potentially requiring protection to avoid side reactions.

Cyclocondensation Reaction Mechanisms

The most well-documented reaction pathway involving the structural motif of this compound is its dehydrative cyclization to form 2-substituted oxazolines. This intramolecular cyclocondensation reaction is a key transformation for this class of compounds. The mechanism of this reaction can vary depending on the reagents and conditions employed.

Under acidic conditions, such as with triflic acid, the reaction is thought to proceed through a hybrid mechanism where the activation of the hydroxyl group is the dominant pathway nih.gov. The hydroxyl group is protonated, converting it into a good leaving group (water). Subsequent intramolecular nucleophilic attack by the amide oxygen on the carbon bearing the activated hydroxyl group leads to the formation of the oxazoline ring. Stereochemical studies have shown that this method can lead to an inversion of stereochemistry at the carbinol center, supporting the notion of an SN2-type attack nih.gov.

Alternatively, the reaction can be promoted by organocatalysts, such as phosphorus-based reagents. In these cases, the initial step involves a reaction between the N-(2-hydroxyethyl)amide and the catalyst to generate an active intermediate. An 18O-labeling experiment has provided insights into a mechanism where the catalyst facilitates the intramolecular cyclization, leading to the formation of the 2-oxazoline with retention of configuration at the C(4) stereogenic center acs.org.

Another approach involves the thermolysis of boron esters of N-(2-hydroxyethyl) amides. This process involves the initial formation of a boron ester, which then undergoes thermal decomposition at high temperatures (240–260 °C) to yield the corresponding 2-oxazoline itu.edu.tr. The presence of an acid scavenger like CaO is often necessary to drive the reaction to completion itu.edu.tr.

The general mechanism for the acid-catalyzed dehydrative cyclization is depicted below:

Protonation of the hydroxyl group.

Intramolecular nucleophilic attack by the amide oxygen.

Elimination of a water molecule to form the oxazoline ring.

Table 1: Comparison of Catalytic Systems for Dehydrative Cyclization of N-(2-hydroxyethyl)amides

| Catalyst System | Proposed Mechanistic Feature | Stereochemical Outcome | Reference |

| Triflic Acid (TfOH) | Activation of the hydroxyl group as a leaving group | Inversion of stereochemistry | nih.gov |

| Tris(o-phenylenedioxy)cyclotriphosphazene (TAP-1) | In situ generation of a catechol cyclic phosphate catalyst | Retention of configuration | acs.org |

| Boric Acid (thermolysis of boron esters) | Formation and subsequent thermolysis of boron esters | Not specified | itu.edu.tr |

Addition Reaction Mechanisms in Derivative Synthesis

The amide group itself is generally unreactive in addition reactions. However, the N-H bond could potentially participate in certain addition reactions under specific conditions, although this is less common.

Functional Group Reactivity and Strategic Utility in Research

The presence of multiple functional groups in this compound makes it a versatile building block in synthetic chemistry. The hydroxyl groups offer sites for esterification, etherification, and oxidation. The secondary amide is relatively stable but can be hydrolyzed under acidic or basic conditions. The strategic utility of the N-(2-hydroxyethyl)amide moiety is most prominently seen in its use as a precursor for the synthesis of 2-oxazolines, which are important intermediates in organic synthesis and polymer chemistry nih.govitu.edu.tr.

The ability of N-(2-hydroxyethyl)amides to undergo dehydrative cyclization has been exploited in the synthesis of various functionalized 2-oxazolines with a broad substrate scope and high functional-group tolerance acs.org. This transformation is valuable for creating chiral ligands for asymmetric catalysis and for the preparation of monomers for ring-opening polymerization.

Theoretical Considerations of Reaction Pathways and Selectivity

Specific theoretical studies on the reaction pathways and selectivity of this compound are not extensively reported. However, computational studies on related amide systems can provide insights. For instance, theoretical investigations into the dehydrative cyclization of N-(2-hydroxyethyl)amides could elucidate the transition state geometries and activation energies for different proposed mechanisms, helping to explain the observed stereochemical outcomes with different catalytic systems.

Density Functional Theory (DFT) calculations could be employed to model the reaction coordinates for the acid-catalyzed and organocatalyzed cyclization reactions. Such studies could rationalize the preference for either inversion or retention of stereochemistry by comparing the energetic profiles of the respective transition states.

Biological Activity Research Focused on Molecular Mechanisms

While this compound itself is not a widely studied bioactive molecule, the acetamide (B32628) functional group is present in numerous biologically active compounds. The mechanism of action of acetamide derivatives often involves their ability to act as hydrogen bond donors and acceptors, allowing them to interact with biological macromolecules such as enzymes and receptors patsnap.com.

Research on various acetamide derivatives has revealed a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The molecular mechanisms underlying these activities are diverse. For example, some acetamide derivatives exhibit antibacterial activity by targeting bacterial kinases and DNA gyrases, with molecular docking studies suggesting interactions within the hydrophobic pockets of these enzymes acs.orgnih.gov.

In the context of anti-inflammatory activity, certain acetamide derivatives have been shown to act as selective COX-II inhibitors archivepp.com. Molecular docking studies suggest that the acetamide moiety can form hydrogen bonds with key amino acid residues, such as Ser 353 and Trp 387, in the active site of the COX-II enzyme archivepp.com.

It is important to note that this compound has been identified as a degradation product of monoethanolamine (MEA) in industrial CO2 capture processes, highlighting its environmental relevance globalccsinstitute.com.

Modulation of Specific Enzyme Activities

The acetamide structure is a key feature in several molecules that have been shown to modulate the activity of specific enzymes. While direct studies on this compound are limited, research on structurally related compounds provides insight into potential enzymatic interactions.

A significant area of investigation is the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a cysteine hydrolase responsible for the degradation of bioactive lipid amides like palmitoylethanolamide (B50096) (PEA). nih.govescholarship.orgnih.gov NAAA is highly expressed in macrophages and is involved in regulating inflammation. nih.govescholarship.org Inhibition of this enzyme increases the endogenous levels of N-acylethanolamines, leading to anti-inflammatory effects. escholarship.orgnih.gov The catalytic site of NAAA involves a critical cysteine residue (Cys131), which is the target for covalent modification by some inhibitors. nih.govnih.gov Potent inhibitors often feature structures that can react with this residue. nih.gov

Another enzyme family modulated by acetamide-containing compounds is heme oxygenase (HO). Novel acetamide-based inhibitors have been developed that show potent activity against heme oxygenase-1 (HO-1), an enzyme implicated in cancer cell cytoprotection. nih.gov For instance, certain derivatives with an amide linker and an imidazole group have demonstrated significant inhibitory potency. nih.gov

Furthermore, a compound with a similar name, 4-((hydroxyamino)carbonyl)-N-(2-hydroxyethyl)-N-Phenyl-Benzeneacetamide, was identified as an inhibitor of tyrosinase, a key copper-containing enzyme in melanin synthesis. mdpi.com

Table 1: Enzyme Inhibition by Acetamide-Related Compounds

| Compound Class/Example | Target Enzyme | Mechanism/Effect | Reference |

|---|---|---|---|

| N-Acylethanolamines | N-acylethanolamine-hydrolyzing acid amidase (NAAA) | Inhibition leads to increased levels of anti-inflammatory lipids. | escholarship.orgnih.gov |

| β-lactam derivatives | N-acylethanolamine acid amidase (NAAA) | Covalent binding to the catalytic cysteine. | nih.gov |

| Novel acetamide-based derivatives | Heme Oxygenase-1 (HO-1) | Inhibition, demonstrating anti-proliferative activity. | nih.gov |

| 4-((hydroxyamino)carbonyl)-N-(2-hydroxyethyl)-N-Phenyl-Benzeneacetamide | Tyrosinase (TYR) | Inhibition of catalytic activity. | mdpi.com |

Investigation of Pathways Affecting Melanin Synthesis

Melanin synthesis, or melanogenesis, is a complex pathway primarily regulated by the enzyme tyrosinase (TYR). mdpi.comresearchgate.net This enzyme catalyzes the initial, rate-limiting steps in the conversion of L-tyrosine to melanin pigments. researchgate.netfrontiersin.org Consequently, tyrosinase is a major target for compounds designed to modulate skin pigmentation. mdpi.com

A study screening an epigenetic drug library identified a compound structurally related to the subject of this article, 4-((hydroxyamino)carbonyl)-N-(2-hydroxyethyl)-N-Phenyl-Benzeneacetamide (HPOB), as a potent inhibitor of melanin synthesis. mdpi.com Mechanistic studies revealed that HPOB directly inhibits the catalytic activity of tyrosinase. mdpi.com This inhibition was shown to be independent of epigenetic mechanisms, directly impacting the enzymatic pathway of melanogenesis. mdpi.com The attenuation of melanin production by this compound was observed in a dose-dependent manner in B16-F10 melanoma cells. mdpi.com

The melanin synthesis pathway involves several key steps:

Tyrosinase Activation : Tyrosinase, a copper-containing enzyme, hydroxylates L-tyrosine to L-3,4-dihydroxyphenylalanine (DOPA). mdpi.com

Oxidation : Tyrosinase then oxidizes L-DOPA to dopaquinone. mdpi.com

Polymerization : Dopaquinone undergoes a series of reactions to form either brown-black eumelanin or red-yellow pheomelanin. frontiersin.org

By inhibiting tyrosinase, compounds like HPOB effectively block the pathway at its origin, preventing the formation of the necessary precursors for melanin polymerization. mdpi.com

Exploration of Antioxidant Molecular Mechanisms

While direct antioxidant data for this compound is not extensively documented, studies on related acetamide derivatives indicate potential antioxidant activity. The general mechanisms by which such compounds may exert antioxidant effects include scavenging free radicals and modulating cellular oxidative stress responses.

One study on N-(2-hydroxy phenyl) acetamide demonstrated that it altered oxidative stress markers in conjunction with its anti-inflammatory activity in rats. nih.gov Another report detailed the synthesis of various acetamide derivatives and tested their antioxidant capabilities. researchgate.net These tests included evaluating the scavenging of the ABTS radical and estimating the production of reactive oxygen species (ROS) and nitric oxide (NO) in stimulated macrophages. researchgate.net

Furthermore, research into NAAA inhibitors has revealed downstream antioxidant effects. The inhibition of NAAA leads to an increase in endogenous palmitoylethanolamide (PEA), which has been shown to counteract hepatic oxidative stress. nih.gov In one study, NAAA inhibitors encapsulated in nanoparticles demonstrated an ability to protect human cell lines from cytotoxicity induced by hydrogen peroxide (H2O2), a potent oxidizing agent. nih.gov This suggests that by modulating the levels of certain N-acylethanolamines, it is possible to enhance cellular antioxidant defenses. nih.gov

Analysis of Anti-inflammatory Molecular Pathways

The N-acylethanolamine family, to which this compound belongs, is significantly involved in the regulation of inflammation. The primary anti-inflammatory mechanism for many of these compounds is mediated through the inhibition of the NAAA enzyme, which leads to the accumulation of endogenous PEA. plos.org PEA, in turn, activates the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that transcriptionally regulates genes involved in inflammation. nih.govescholarship.orgplos.orgwikipedia.org

Activation of PPAR-α by PEA can lead to:

Reduced Pro-inflammatory Cytokine Production : Studies have shown that enhancing PEA levels can blunt inflammatory responses. escholarship.org

Suppression of Macrophage Activation : NAAA is highly expressed in macrophages, and its inhibition can suppress their activation, a key event in the inflammatory cascade. nih.gov

A study on the related compound N-(2-hydroxy phenyl) acetamide found that it significantly reduced serum levels of the pro-inflammatory cytokines Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) in an animal model of arthritis. nih.gov This provides further evidence that acetamide-containing structures can interfere with key inflammatory signaling pathways. Moreover, N-acylethanolamines can also be metabolized by cyclooxygenase-2 (COX-2) to produce prostamides, which are derivatives of prostaglandins and have their own distinct biological activities. uclouvain.be

Interactions with Biological Macromolecules and Cellular Components

The biological activities of this compound and related compounds are predicated on their interactions with various biological macromolecules and cellular components.

Enzymes : As detailed in section 5.4.1, a primary mode of interaction is the direct inhibition of enzymes. This includes the covalent binding of β-lactam derivatives to the catalytic cysteine of NAAA and the competitive inhibition of tyrosinase by HPOB. nih.govmdpi.com

Nuclear Receptors : A key interaction for the anti-inflammatory effects of N-acylethanolamines is the binding to and activation of the PPAR-α nuclear receptor. wikipedia.orgmdpi.com This interaction initiates a signaling cascade that alters gene expression.

Translocator Protein (TSPO) : Research on N,N-disubstituted acetamide pyrazolopyrimidines has shown high-affinity binding to the Translocator Protein (TSPO), a mitochondrial protein implicated in various pathologies, including cancer. nih.govnih.gov This demonstrates that the acetamide moiety can be a scaffold for designing ligands that target specific protein binding sites. nih.gov

Lipid Bilayers : As amphipathic molecules, N-acylethanolamines interact with cellular membranes. The endocannabinoid anandamide, a related compound, is thought to directly modulate ion channels from within the lipid bilayer. nih.gov

These interactions highlight the versatility of the acetamide functional group in facilitating molecular recognition and binding to diverse biological targets.

Investigation of Ion Transport Mechanisms via Related Structures

The modulation of ion channels is a critical mechanism for regulating cellular activity, and various acetamide-related structures have been investigated for their effects on ion transport.

Studies on α-substituted acetamides indicate they can act as broad-spectrum ion channel modulators, showing promise in conditions like epilepsy. benthamdirect.com The endocannabinoid anandamide (N-arachidonoylethanolamine), another related lipid amide, has been shown to directly modulate a variety of ion channels, including T-type Ca2+ channels, certain potassium channels, and Transient Receptor Potential Vanilloid type 1 (TRPV1) channels. nih.gov This modulation can occur independently of cannabinoid receptors, with evidence suggesting an intracellular binding site or interaction at the membrane-lipid interface. nih.gov

While direct evidence for this compound is lacking, the activities of these related structures suggest that N-acylethanolamines as a class have the potential to influence ion homeostasis. The development of small molecules that can allosterically modulate the permeability and selectivity of ion channels is an emerging therapeutic strategy. nih.gov Furthermore, the transport mechanism of acetamide itself has been studied in different solvent systems, revealing that its molecular mobility can be restricted by the formation of hydrogen-bond-mediated complexes, a principle that could influence its interaction with the protein-lined pores of ion channels. arxiv.org

Applications in Specialized Chemical Research and Advanced Materials Science

Q & A

Q. What are the optimized synthetic routes for 2-Hydroxy-N-(2-hydroxyethyl)acetamide, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution between ethanolamine and ethyl acetate under reflux without catalysts, achieving 92–95% yield. Key parameters include a molar ratio of ethanolamine to ethyl acetate (3:4–5) and reaction duration of 3–4 hours. Non-catalytic methods minimize side reactions, but catalytic routes (e.g., using basic catalysts) may enhance efficiency for derivatives .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Essential techniques include:

- FTIR : To confirm amide C=O stretching (~1650 cm⁻¹) and hydroxyl (-OH) bands (~3300 cm⁻¹).

- NMR : ¹H NMR identifies protons adjacent to hydroxyl and amide groups (δ 1.5–2.1 ppm for methylene, δ 6.5–7.5 ppm for aromatic protons in derivatives).

- HPLC : Used to assess purity and detect impurities (e.g., residual reactants) with mobile phases like acetonitrile/water .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies require accelerated degradation tests (e.g., exposure to heat, light, humidity). Monitor via HPLC for decomposition products like hydrolyzed ethanolamine or acetamide derivatives. Store in inert atmospheres at 4°C to prevent oxidation or hydrolysis .

Q. What are the primary research applications of this compound in biological studies?

It serves as a precursor for bioactive derivatives, such as antimicrobial agents (tested via MIC assays against Gram-positive/negative bacteria) or DNA-binding ligands (studied via UV-Vis titration and gel electrophoresis). Derivatives with substituted phenyl groups show enhanced activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structurally similar derivatives?

Discrepancies in NMR/FTIR results (e.g., ambiguous proton assignments) are addressed by:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals.

- XRD : Validates molecular geometry and hydrogen-bonding patterns.

- DFT calculations : Predict vibrational frequencies and electronic properties for cross-validation .

Q. What mechanistic insights explain the compound’s reactivity in catalytic vs. non-catalytic synthesis?

Non-catalytic synthesis relies on nucleophilic attack by ethanolamine’s amine group on ethyl acetate’s carbonyl carbon. Catalytic routes (e.g., using K₂CO₃) deprotonate ethanolamine, accelerating reaction rates. Kinetic studies (e.g., monitoring via TLC) reveal rate-limiting steps, such as intermediate formation .

Q. How do computational methods (e.g., DFT) enhance understanding of the compound’s electronic properties?

DFT simulations calculate:

- HOMO-LUMO gaps : Predict redox behavior and charge-transfer potential.

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for functionalization.

- Binding energies : Model interactions with biological targets (e.g., DNA grooves) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

Implement Quality-by-Design (QbD) principles:

- DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry).

- PAT (Process Analytical Technology) : Use in-line FTIR or Raman spectroscopy for real-time monitoring.

- Reproducibility protocols : Standardize quenching (e.g., ice baths) and purification (e.g., recrystallization in ethanol) .

Q. How does the compound’s bioactivity compare to structural analogs like N-(4-hydroxyphenyl)acetamide?

Comparative studies reveal:

- Solubility : The hydroxyethyl group enhances aqueous solubility vs. phenyl derivatives.

- Bioavailability : Hydroxyethyl substitution improves membrane permeability in cell-based assays.

- Target affinity : Derivatives with electron-withdrawing groups show stronger DNA intercalation .

Q. What advanced analytical techniques validate the compound’s role in supramolecular assemblies?

- SC-XRD (Single-Crystal X-Ray Diffraction) : Maps hydrogen-bonding networks in crystalline forms.

- DSC/TGA : Assess thermal stability and phase transitions.

- Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns for novel derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.